D-Cellopentose Heptadecaacetate

Overview

Description

Molecular Structure Analysis

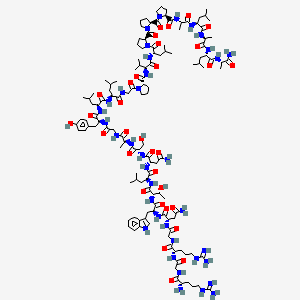

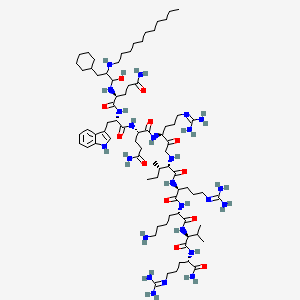

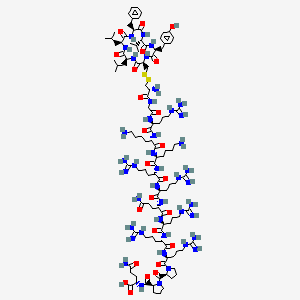

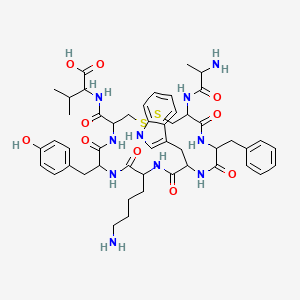

The molecular structure of D-Cellopentose Heptadecaacetate is quite complex. It contains 193 atoms in total, including 86 Hydrogen atoms, 64 Carbon atoms, and 43 Oxygen atoms . The molecule includes 197 bonds, with 111 non-H bonds, 17 multiple bonds, 47 rotatable bonds, 17 double bonds, 5 six-membered rings, 17 aliphatic esters, and 9 aliphatic ethers .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in Dichloromethane . It has a melting point of 242-244°C . The molecule has a molecular weight of 1543.34 .Scientific Research Applications

D-Cellopentose Heptadecaacetate, while not explicitly mentioned in the current scientific literature, is presumably a complex carbohydrate derivative potentially relevant in various fields of research. Given the lack of direct references, we explore closely related scientific applications and insights from the study of cellooligosaccharides, which include cellopentose (a pentamer of glucose units), to understand the potential applications of such compounds.

Enzymatic Production and Analysis

Research into the enzymatic production and analysis of cellooligosaccharides provides insights into the potential of this compound. Studies on the secretome of Trichoderma reesei grown on unconventional carbon sources like spent hydrolysates show the fungus's capability to produce a range of enzymes crucial for the degradation of lignocellulosic biomass. This indicates the potential application of similar compounds in biofuel production and the enzymatic breakdown of plant material for renewable energy sources (Jun, Kieselbach, & Jönsson, 2011).

Structural Analysis through High-Resolution Techniques

The structural elucidation of complex carbohydrates like this compound can be significantly advanced by atomic resolution structures of enzymes like endoglucanase CelA in complex with cellopentaose. Such studies provide a detailed understanding of the molecular interactions and can lead to the development of new biocatalysts (Guérin et al., 2002).

Biotechnological Synthesis and Solubility Control

The biocatalytic production of cellodextrins showcases the feasibility of synthesizing complex oligosaccharides with controlled solubility, which is essential for their application in nutrition and pharmaceuticals. This synthesis route could be applied to the production of compounds like this compound for specific industrial applications (Zhong, Luley-Goedl, & Nidetzky, 2019).

Application in Microbial Metabolism

Studies on the utilization of cellodextrins by microorganisms like Bifidobacterium breve highlight the role of complex carbohydrates in the human gut microbiota and their potential health benefits. Research in this area could lead to the development of prebiotic and probiotic products containing modified cellooligosaccharides or similar compounds to support gut health (Pokusaeva et al., 2011).

Mechanism of Action

Future Directions

The future directions of research involving D-Cellopentose Heptadecaacetate are not explicitly mentioned in the available resources. Given its use in proteomics research , it may be involved in studies seeking to understand protein function or structure. Further information would likely require a review of recent scientific literature.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86O43/c1-23(65)82-18-40-45(87-28(6)70)50(88-29(7)71)56(94-35(13)77)61(100-40)105-47-42(20-84-25(3)67)102-63(58(96-37(15)79)52(47)90-31(9)73)107-49-44(22-86-27(5)69)103-64(59(97-38(16)80)54(49)92-33(11)75)106-48-43(21-85-26(4)68)101-62(57(95-36(14)78)53(48)91-32(10)74)104-46-41(19-83-24(2)66)99-60(98-39(17)81)55(93-34(12)76)51(46)89-30(8)72/h40-64H,18-22H2,1-17H3/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,60?,61+,62+,63+,64+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUMCHTVRXZKAE-VTHYYUHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098173 | |

| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1543.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83058-38-2 | |

| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83058-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.